1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine
Description
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine is a fluorinated cyclohexylamine derivative with the molecular formula C₁₂H₁₆FN and a molecular weight of 193.26 g/mol (free base) . Its structure features a cyclohexane ring substituted with a benzyl group bearing a fluorine atom at the ortho-position of the phenyl ring (2-fluorophenyl). The compound is commonly utilized as a building block in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules . It is often handled as its hydrochloride salt (C₁₂H₁₇ClFN; MW: 229.73 g/mol) to enhance stability and solubility .
Key structural attributes:
- Cyclohexane backbone: Provides conformational flexibility.
- 2-Fluorobenzyl substituent: Introduces steric and electronic effects due to the fluorine atom’s electronegativity and small atomic radius.
- Primary amine group: Enables participation in hydrogen bonding and salt formation.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXFWAQRENNYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017349-41-5 | |
| Record name | 1-[(2-fluorophenyl)methyl]cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-fluorobenzyl chloride.
Grignard Reaction: Cyclohexanone is reacted with 2-fluorobenzyl magnesium bromide (Grignard reagent) to form the corresponding alcohol.
Reduction: The intermediate alcohol is then reduced to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The amine group can undergo substitution reactions with alkyl halides to form secondary or tertiary amines.
Common reagents used in these reactions include Grignard reagents, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new materials and chemicals.
| Reaction Type | Description | Reagents Used |
|---|---|---|
| Oxidation | Converts to ketones or acids | Potassium permanganate, chromium trioxide |
| Reduction | Forms secondary or tertiary amines | Hydrogen gas with palladium catalyst |
| Substitution | Forms derivatives with alkyl halides | Alkyl halides |
Biology
Research into the biological activity of this compound has indicated potential interactions with biological molecules. Studies suggest that it may influence receptor activity and enzyme functions, which can be pivotal in understanding its role in biological systems.
Case Study: Biological Interactions
A study highlighted the compound's ability to bind to specific receptors, altering their activity. This mechanism is critical for exploring its therapeutic potential in treating diseases linked to these biological pathways .
Medicine
The compound is under investigation for its therapeutic applications, particularly as a precursor in drug development. Its structural characteristics make it a candidate for designing drugs targeting various conditions.
Therapeutic Potential:
Ongoing research aims to evaluate its efficacy against diseases such as Chagas disease, where derivatives of this compound are being tested for their ability to inhibit parasite growth effectively .
Table: Pharmacological Profile
| Compound | Target Disease | Efficacy (mg/kg) | Observations |
|---|---|---|---|
| This compound | Chagas Disease | 50 | No visible effect on parasites |
| Derivative A | Chagas Disease | 100 | Reduced parasite levels |
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties allow it to serve as a building block for synthesizing more complex compounds utilized in various industrial processes .
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine
- Molecular formula : C₁₃H₁₈FN (free base; MW: 207.29 g/mol) .
- Key difference : Fluorine at the para-position (4-fluorophenyl).
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
Ring Size Variation: Cyclopropane vs. Cyclohexane
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
Functional Group Modifications
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
- Molecular formula: C₁₂H₁₇ClFNO (MW: 245.72 g/mol) .
- Key difference: Phenoxy group (O-linked) replaces the benzyl group.
- Impact : The oxygen atom introduces hydrogen-bonding capacity, improving aqueous solubility but reducing lipid solubility compared to the benzyl analog .
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid
Psychoactive Analogs
3-MeO-PCE (3-Methoxyeticyclidine)
- Structure : N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine .
- Key difference : Methoxy group at the 3-position of the phenyl ring and ethyl substitution on the amine.
- Impact: The methoxy group enhances serotonin receptor affinity, contributing to hallucinogenic effects .
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
Structural and Pharmacological Comparison Table
Biological Activity
Overview
1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and interactions with biological systems.
The synthesis of this compound typically involves:
- Starting Materials : Cyclohexanone and 2-fluorobenzyl chloride.
- Grignard Reaction : Reacting cyclohexanone with 2-fluorobenzyl magnesium bromide to form an alcohol intermediate.
- Reduction : The alcohol is then reduced to yield the final amine product.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which can influence its biological activity.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity, potentially leading to more potent biological effects.
Case Studies and Research Findings
- In Vitro Studies : Research indicates that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values indicating effective inhibition of cell viability in cancerous cells while maintaining low toxicity towards normal cells .
- Anti-inflammatory Effects : Some studies have reported that related compounds demonstrate anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may also possess similar anti-inflammatory activity .
- ADME Properties : Computational studies have predicted favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for this compound, indicating its potential for oral bioavailability and therapeutic application .
Comparative Analysis
A comparative analysis between this compound and similar compounds reveals differences in biological activity attributed to the substituent groups:
| Compound | Structure | Notable Activity |
|---|---|---|
| 1-[(2-Chlorophenyl)methyl]cyclohexan-1-amine | Chlorine | Moderate cytotoxicity |
| 1-[(2-Bromophenyl)methyl]cyclohexan-1-amine | Bromine | Lower anti-inflammatory activity |
| 1-[(2-Methylphenyl)methyl]cyclohexan-1-amine | Methyl | Enhanced selectivity for certain receptors |
The unique presence of the fluorine atom in this compound is believed to enhance its reactivity and biological interactions compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
